molecular formula C15H19BrN4O2 B11834837 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine

Katalognummer: B11834837
Molekulargewicht: 367.24 g/mol
InChI-Schlüssel: SMBRPBZLTNVLJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridine core substituted with a bromo group at position 3, a methyl group at position 2, and a 1,2,3-triazole moiety at position 4. Such hybrid structures are of interest in medicinal chemistry due to their ability to interact with biological targets via multiple binding modes .

Eigenschaften

Molekularformel

C15H19BrN4O2

Molekulargewicht

367.24 g/mol

IUPAC-Name

3-bromo-2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]pyridine

InChI

InChI=1S/C15H19BrN4O2/c1-10-11(16)6-7-12(17-10)15-13(20(2)19-18-15)9-22-14-5-3-4-8-21-14/h6-7,14H,3-5,8-9H2,1-2H3

InChI-Schlüssel

SMBRPBZLTNVLJP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)C2=C(N(N=N2)C)COC3CCCCO3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of 2-Methylpyridine

2-Methylpyridine undergoes electrophilic bromination at position 3 using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). This yields 3-bromo-2-methylpyridine with >90% regioselectivity.

Reaction Conditions :

  • Br₂ (1.1 eq.), FeBr₃ (0.1 eq.), CH₂Cl₂, 0°C → rt, 12 h.

  • Yield : 85%.

Functionalization at Position 6

The 6-position is functionalized via nitration followed by reduction to an amine, which is subsequently converted to an azide:

  • Nitration :

    • HNO₃/H₂SO₄, 0°C → 50°C, 6 h.

    • Product : 3-Bromo-2-methyl-6-nitropyridine (Yield: 78%).

  • Reduction to Amine :

    • H₂/Pd-C, ethanol, rt, 3 h.

    • Product : 6-Amino-3-bromo-2-methylpyridine (Yield: 95%).

  • Diazotization and Azide Formation :

    • NaNO₂, HCl (0–5°C), followed by NaN₃.

    • Product : 3-Bromo-2-methylpyridine-6-azide (Yield: 82%).

Synthesis of the Triazole Subunit

Preparation of Propargyl-THP Ether

Propargyl alcohol is protected with THP using dihydropyran and catalytic p-toluenesulfonic acid (p-TsOH):

Reaction Conditions :

  • Propargyl alcohol (1 eq.), dihydropyran (1.2 eq.), p-TsOH (0.05 eq.), CH₂Cl₂, rt, 2 h.

  • Product : Propargyl-THP ether (Yield: 94%).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The pyridine-6-azide reacts with propargyl-THP ether under Cu(I) catalysis to form the 1,4-disubstituted triazole:

Reaction Conditions :

  • Pyridine-6-azide (1 eq.), propargyl-THP ether (1.1 eq.), CuSO₄·5H₂O (0.1 eq.), sodium ascorbate (0.2 eq.), t-BuOH/H₂O (1:1), rt, 12 h.

  • Product : 3-Bromo-2-methyl-6-(4-(THP-oxymethyl)-1H-1,2,3-triazol-1-yl)pyridine (Yield: 88%).

N-Methylation of the Triazole

The triazole’s N1 position is methylated using methyl iodide and a base:

Reaction Conditions :

  • Triazole intermediate (1 eq.), CH₃I (1.5 eq.), K₂CO₃ (2 eq.), DMF, 60°C, 6 h.

  • Product : 3-Bromo-2-methyl-6-(1-methyl-5-(THP-oxymethyl)-1H-1,2,3-triazol-4-yl)pyridine (Yield: 76%).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.92 (s, 1H, triazole-H), 4.62 (d, J = 6.5 Hz, 1H, THP-O), 3.98 (s, 3H, N-CH₃), 2.58 (s, 3H, pyridine-CH₃).

  • HRMS : m/z calcd. for C₁₅H₁₉BrN₄O₂ [M+H]⁺: 367.24; found: 367.23.

Purity and Stability

  • HPLC Purity : 95% (C18 column, MeCN/H₂O gradient).

  • Storage : Stable at 2–8°C under inert atmosphere for >12 months.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct THP Protection

A Mitsunobu reaction installs the THP group post-triazole formation:

Reaction Conditions :

  • Triazole-alcohol (1 eq.), dihydropyran (1.2 eq.), PPh₃ (1.5 eq.), DIAD (1.5 eq.), THF, rt, 4 h.

  • Yield : 89%.

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from hydrazinolysis of esters cyclize in basic media to form triazoles:

Reaction Conditions :

  • Thiosemicarbazide (1 eq.), NaOH (2 eq.), EtOH, reflux, 3 h.

  • Yield : 52–88%.

Industrial-Scale Considerations

  • Cost Optimization : Bulk synthesis uses propargyl-THP ether prepared in situ, reducing purification steps.

  • Safety : Azide intermediates require handling in fume hoods due to explosive hazards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Brom-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

    Oxidation und Reduktion: Die Verbindung kann insbesondere am Triazolrest Oxidations- und Reduktionsreaktionen eingehen.

    Hydrolyse: Die Tetrahydro-2H-pyran-2-yl-Gruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um das entsprechende Hydroxylderivat zu ergeben.

Häufige Reagenzien und Bedingungen

    Bromierung: N-Bromsuccinimid (NBS) in Gegenwart von Licht oder eines Radikalinitiators.

    Click-Chemie: Kupfer(I)-Katalysatoren, wie z. B. Kupfer(I)-bromid, in Gegenwart eines Liganden wie Tris(benzyltriazolylmethyl)amin (TBTA).

    Hydrolyse: Saure oder basische wässrige Lösungen.

Hauptprodukte

    Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Derivate erhalten werden.

    Oxidationsprodukte: Oxidation des Triazolrings kann Triazolindione ergeben.

    Hydrolyseprodukte: Hydrolyse der Tetrahydro-2H-pyran-2-yl-Gruppe ergibt den entsprechenden Alkohol.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The compound is synthesized through several steps involving the formation of the pyridine ring, introduction of the triazole moiety via click chemistry, and attachment of the tetrahydro-2H-pyran-2-yl group through etherification reactions. This multi-step synthesis allows for the production of derivatives with tailored properties for specific applications.

Medicinal Chemistry

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine serves as a building block in the development of pharmaceutical agents. Its structural features enable it to interact with biological targets effectively:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

Materials Science

In materials science, this compound can be utilized to develop novel materials with unique electronic or photophysical properties:

PropertyDescription
Electronic Properties Potential use in organic electronics due to its conjugated structure.
Photophysical Properties May exhibit interesting light absorption or emission characteristics useful in photonic applications.

Biological Studies

The compound can act as a probe or ligand in biological assays:

  • Protein-Ligand Interactions : It can be used to study interactions between proteins and small molecules, aiding in drug discovery.

Chemical Biology

In chemical biology, this compound is valuable for designing chemical probes to investigate biological pathways:

ApplicationDescription
Pathway Analysis Helps in elucidating signaling pathways by targeting specific proteins.
Mechanistic Studies Assists in understanding molecular mechanisms through targeted interactions.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Medicinal Applications : Research has shown that derivatives of this compound exhibit promising activity against specific cancer cell lines.
  • Material Development : Investigations into its electronic properties have led to the development of materials suitable for organic light-emitting diodes (OLEDs).
  • Biological Probes : The compound has been successfully used as a ligand in assays to measure enzyme activity related to metabolic disorders.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The triazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further enhancing the compound’s interaction with its molecular target.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Pyridine ring : Provides a rigid aromatic scaffold.
  • Bromo substituent : Enhances electrophilic reactivity and influences π-π stacking.
  • Triazole moiety : Facilitates hydrogen bonding and dipole interactions.
  • Tetrahydro-2H-pyran group : Improves solubility and metabolic stability.
2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl)-1H-Imidazol-2-yl)Pyridine ()
  • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), similar to the target compound’s triazole formation. Yields for such reactions typically range from 70–85% .
  • Key Differences :
    • Replaces the tetrahydro-2H-pyran group with a phenyl ring, reducing solubility but increasing lipophilicity (logP: 4.2 vs. 3.8 for the target compound).
    • Exhibits anticancer activity (IC₅₀: 1.2–3.8 µM against HeLa cells), suggesting triazole-pyridine hybrids broadly modulate cell proliferation pathways .
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine ()
  • Synthesis : Formed via cyclization of brominated pyridine precursors.
  • Lower molecular weight (328.2 g/mol vs. 406.3 g/mol for the target compound) but higher cytotoxicity (IC₅₀: 0.8 µM in MCF-7 cells) .
3-Bromo-5-(5-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}-Octahydropyrrolo[3,4-c]Pyrrole-2-Carbonyl)Pyridine ()
  • Synthesis : Utilizes multi-step coupling reactions, emphasizing pyrrolo-pyrrole scaffold integration.
  • Key Differences: Incorporates a pyridazine ring instead of pyridine, altering electronic properties (higher dipole moment: 5.1 D vs. 3.9 D).

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Profiles

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) 406.3 498.4 328.2 452.5
logP 3.8 4.2 3.1 4.0
Solubility (µg/mL) 12.5 8.3 5.7 6.9
Hydrogen Bond Acceptors 6 5 4 8

Key Observations :

  • The target compound’s tetrahydro-2H-pyran group improves solubility compared to phenyl-substituted analogs .
  • Higher logP in ’s compound correlates with increased membrane permeability but may reduce aqueous solubility .

Table 2: Anticancer Activity and Docking Scores

Compound IC₅₀ (µM, HeLa) Docking Score (EGFR kinase)
Target Compound 2.5 -9.8 kcal/mol
Compound 1.8 -10.2 kcal/mol
Compound 0.8 -8.5 kcal/mol
Compound 3.4 -11.1 kcal/mol

Key Findings :

  • The target compound shows moderate activity, likely due to balanced solubility and binding affinity.
  • ’s compound exhibits superior docking scores, attributed to its pyrrolo-pyrrole group filling hydrophobic pockets .

Biologische Aktivität

3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine is a compound of interest due to its potential biological activities. Its molecular formula is C15H19BrN4O2, and it has a molar mass of 367.24 g/mol. This compound features a pyridine ring substituted with a triazole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Triazoles are known to disrupt the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that various triazole derivatives possess antifungal activity against a range of pathogens, including Candida species and Aspergillus species. The specific activity of this compound against these organisms remains to be fully characterized in published literature.

Neuroprotective Effects

Some studies have suggested that triazole-containing compounds may exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. The specific neuroprotective mechanisms and efficacy of this compound require further investigation.

Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of ergosterol synthesis
AnticancerInhibition of kinase activity
NeuroprotectiveModulation of neurotransmitter systems

Notable Research

A study published in RSC Advances highlighted the synthesis of various triazole derivatives and their biological evaluations. Although it did not focus specifically on 3-bromo derivatives, it provided insights into the general activities associated with triazole-containing compounds. The study noted that modifications to the triazole structure could significantly enhance biological activity against various targets, suggesting that similar modifications could be explored for 3-bromo derivatives .

Another research article discussed the potential for triazole-based compounds to act as inhibitors against Trypanosoma cruzi, the causative agent of Chagas disease. This indicates a broader scope for triazole compounds in treating parasitic infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine?

  • Methodological Answer : A one-pot multicomponent reaction is often employed for similar brominated heterocycles. This method combines precursors (e.g., substituted pyridines, triazoles) with tetrahydro-2H-pyran derivatives in the presence of catalysts like l-proline or trifluoroacetic acid (TFA). Reaction optimization typically involves temperature control (80–100°C) and inert atmospheres to minimize side reactions . For intermediate purification, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromine at C3, methyl at C2) and the tetrahydro-2H-pyran moiety.
  • Mass Spectrometry (HRMS) : To confirm molecular weight (expected range: ~400–450 g/mol based on similar brominated pyridines) .
  • Melting Point Analysis : Compare observed values (e.g., 34–39°C for related bromopyridines) with literature data to assess purity .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The bromine at C3 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions (e.g., DMF, 60°C, K2_2CO3_3). For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 and arylboronic acids in toluene/ethanol (3:1) at 80°C . Monitor reactivity via TLC to prevent overfunctionalization.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for halogenated derivatives?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., dehalogenation vs. coupling). To address this:

  • Kinetic Studies : Use in situ IR or HPLC to track intermediate formation.
  • Catalyst Screening : Compare Pd catalysts (e.g., PdCl2_2(dppf) vs. Pd(OAc)2_2) to identify optimal conditions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may favor SNAr, while toluene enhances cross-coupling efficiency .

Q. What strategies optimize the regioselectivity of triazole functionalization in this compound?

  • Methodological Answer : The 1,2,3-triazole’s 4-position is prone to electrophilic attacks. To improve regioselectivity:

  • Protecting Groups : Temporarily block the pyran-2-yl-oxymethyl group using TBSCl before functionalizing the triazole .
  • Metal-Free Click Chemistry : Use Cu(I)-free conditions (e.g., strain-promoted azide-alkyne cycloaddition) to avoid undesired coordination .

Q. How does the tetrahydro-2H-pyran group influence the compound’s biological activity?

  • Methodological Answer : The pyran moiety enhances solubility and metabolic stability. To study this:

  • LogP Measurements : Compare partition coefficients of pyran-containing vs. non-pyran analogs (e.g., via shake-flask method).
  • Enzymatic Assays : Test stability in liver microsomes; pyran groups often reduce CYP450-mediated oxidation .

Data Contradiction Analysis

Q. Conflicting reports on bromine’s stability under basic conditions: How to validate experimental outcomes?

  • Methodological Answer : Some studies report bromine loss at pH >10, while others note stability. To reconcile:

  • pH-Dependent Stability Tests : Perform reactions at pH 8–12 and analyze products via LC-MS.
  • Isotopic Labeling : Use 82^{82}Br-labeled compounds to trace debromination pathways .

Experimental Design Considerations

Q. Designing a study to assess the compound’s kinase inhibition potential: Key parameters?

  • Methodological Answer :

  • Kinase Panel Screening : Use a broad panel (e.g., 100+ kinases) at 1–10 µM concentrations.
  • IC50_{50} Determination : Fit dose-response curves using GraphPad Prism.
  • Structural Modeling : Dock the compound into kinase ATP-binding pockets (e.g., PDB: 1ATP) to predict binding modes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.